4-Chloro-6-cyclopentyl-2-methylpyrimidine

Description

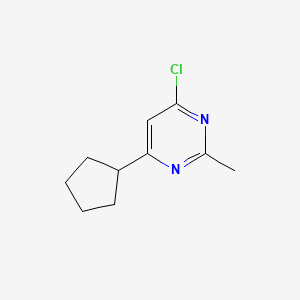

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-6-cyclopentyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAUUENBCDIMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-6-cyclopentyl-2-methylpyrimidine typically involves:

- Construction of the pyrimidine core with appropriate substituents (methyl and cyclopentyl groups).

- Hydroxylation at positions 4 and 6 of the pyrimidine ring.

- Conversion of hydroxyl groups to chlorides via chlorination reagents.

- Selective chlorination at position 4 to yield the target compound.

Preparation of 4,6-Dihydroxy-2-methylpyrimidine Intermediate

A key intermediate in the synthesis is 4,6-dihydroxy-2-methylpyrimidine, which is prepared by a condensation reaction involving:

- Sodium methoxide,

- Dimethyl malonate,

- Acetamidine hydrochloride,

in methanol under controlled temperature conditions (ice bath followed by warming to 18–25°C). After reaction completion (3–5 hours), methanol is removed under reduced pressure, and the mixture is acidified to pH 1–2 to induce crystallization of the intermediate. The solid is filtered, washed, and dried to obtain 4,6-dihydroxy-2-methylpyrimidine with yields around 86–87% in scale-up processes.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol | Ice bath → 18–25°C | 3–5 h | 86–87 | Acidify to pH 1–2 for crystallization |

| 2 | Filtration, washing, drying | 0°C | 3–5 h | - | White solid intermediate |

Chlorination to Form 4,6-Dichloro-2-methylpyrimidine

The hydroxyl groups of the intermediate are converted to chlorides using triphosgene dissolved in dichloroethane (ethylene dichloride) with N,N-diethylaniline as a base. The reaction is carried out under reflux for 6–8 hours, followed by washing, drying, filtration, concentration, recrystallization, and decolorization to yield 4,6-dichloro-2-methylpyrimidine with high purity and yields up to 92%.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Triphosgene (in dichloroethane), N,N-diethylaniline, 4,6-dihydroxy-2-methylpyrimidine | Reflux | 6–8 h | 90–92 | Organic layer drying and recrystallization |

This method replaces traditional chlorinating agents like POCl3 and phosgene, offering safer and environmentally friendlier conditions suitable for industrial scale-up.

Alternative Chlorination Method Using Phosphorus Oxychloride (POCl3)

Another documented method for chlorination involves reacting 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of an organic base such as triethylamine, diisopropylethylamine, or N,N-dimethylaniline. The reaction is conducted at 25–100°C for 2–5 hours, followed by removal of excess POCl3 under reduced pressure, aqueous quenching, organic solvent extraction, drying, and concentration to isolate 4-chloro-2-methylpyrimidine.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methyl-4-hydroxypyrimidine, POCl3, organic base | 25–100°C | 2–5 h | 85–92 | Organic base choice affects yield and purity |

| 2 | Removal of excess POCl3, aqueous quenching, extraction | Room temperature | - | - | Purification steps |

This method is widely used but involves handling toxic reagents and requires careful control of reaction and work-up conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Triphosgene chlorination | Triphosgene, N,N-diethylaniline, dichloroethane | Reflux 6–8 h | 90–92 | Safer than POCl3, environmentally friendly | Requires careful handling of triphosgene |

| POCl3 chlorination | POCl3, organic base (e.g., triethylamine) | 25–100°C, 2–5 h | 85–92 | High yield, well-established method | Toxic reagents, environmental concerns |

| Cyclopentyl substitution (general) | 4,6-dichloro-2-methylpyrimidine, cyclopentyl nucleophile | Mild heating, base/catalyst | Variable | Regioselective substitution | Requires optimization for selectivity |

Research Findings and Industrial Considerations

- The triphosgene method demonstrates a safer alternative to classical chlorination agents, with yields above 90% and suitability for industrial scale production due to lower toxicity and simpler handling.

- The POCl3 method remains prevalent due to its efficiency but requires strict environmental controls and waste management.

- The introduction of the cyclopentyl group is typically achieved via nucleophilic substitution on the dichloropyrimidine intermediate, although detailed protocols are less frequently published, indicating a need for further optimization in this step.

- Purification by recrystallization and decolorization is essential to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

4-Chloro-6-cyclopentyl-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Chloro-6-cyclopentyl-2-methylpyrimidine is used in a wide range of scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: The compound is used in the development of new agrochemical products.

Material Science: It is employed in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopentyl-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Chlorine at position 4 is a common feature in bioactive pyrimidines, acting as a leaving group in substitution reactions .

Physicochemical Properties

Physical properties such as melting point, solubility, and spectral data vary with substituents:

Key Observations :

Key Observations :

Key Observations :

- Chlorine at position 4 is associated with both cytotoxicity (compound 8) and carcinogenicity (Wy-14,643), indicating substituent-dependent effects .

- The cyclopentyl group in the target compound may modulate interactions with hydrophobic binding pockets in biological targets.

Biological Activity

4-Chloro-6-cyclopentyl-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a chlorine atom and a cyclopentyl group, suggests it may interact with various biological targets, leading to diverse pharmacological effects.

The molecular formula of this compound is C10H13ClN2. Its chemical structure allows for various synthetic modifications, which can enhance its biological activity. The compound is known to undergo nucleophilic substitution reactions, particularly at the chlorine atom, facilitating the synthesis of derivatives with potentially improved pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate enzyme activity or receptor function, leading to alterations in cellular pathways and physiological responses. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antitumor mechanisms .

Anti-inflammatory Effects

Studies have indicated that compounds similar to this compound exhibit potential anti-inflammatory properties. The cyclopentyl group may enhance lipophilicity, improving the compound's ability to penetrate biological membranes and interact with inflammatory pathways.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound show selective cytotoxicity against various cancer cell lines. For instance, research has highlighted its potential as an antitumor agent, with some derivatives exhibiting significant activity against leukemia and breast cancer cells . The structure-activity relationship suggests that modifications at the pyrimidine ring can lead to enhanced antiproliferative effects.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl instead of cyclohexyl | Potential anti-inflammatory effects |

| 4-Bromo-6-cyclohexyl-2-methylpyrimidine | Bromine instead of chlorine | Antitumor activity |

| 2-Methyl-6-cyclohexylpyrimidin-4-one | Different functional group at position 4 | Antimicrobial properties |

Research Findings and Case Studies

Recent studies have focused on the synthesis and characterization of this compound derivatives. For example, a study published in MDPI highlighted the effectiveness of pyrimidines in drug discovery, noting their roles as anticancer and anti-infective agents . Another study examined the biochemical properties and antiproliferative activity of related compounds, establishing a foundation for understanding their therapeutic potential .

Case Study: Antiproliferative Activity

A notable case study involved testing various derivatives against cancer cell lines. Results indicated that certain modifications significantly enhanced antiproliferative activity compared to the parent compound. For instance, compounds with additional functional groups showed improved selectivity and potency against specific cancer types .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-cyclopentyl-2-methylpyrimidine?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the cyclopentyl group can be introduced via Pd-catalyzed cross-coupling, while chlorination at the 4-position is achieved using POCl₃ or other chlorinating agents. Reaction optimization often includes temperature control (e.g., 80–120°C) and catalysts like K₂CO₃ to improve yields (up to 75–85%) .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopentyl introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 78% |

| Chlorination | POCl₃, reflux, 6 h | 82% |

Q. How can the structure and purity of this compound be confirmed experimentally?

Analytical methods include ¹H/¹³C NMR (to verify substituent positions and cyclopentyl integration) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity is assessed via HPLC (≥95% purity threshold) .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, goggles), conduct reactions in a fume hood, and avoid skin contact. Waste should be segregated and disposed via certified hazardous waste services. Spill containment requires inert absorbents (e.g., vermiculite) .

Q. What biological activities are associated with this compound?

Pyrimidine derivatives like this exhibit antimicrobial and anticancer properties. For example, cyclopentyl and methyl groups enhance lipophilicity, improving membrane penetration in bacterial assays (MIC: 2–8 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during chlorination?

Byproduct formation (e.g., di-chlorinated derivatives) is minimized by controlling stoichiometry (1:1.2 molar ratio of precursor:POCl₃) and reaction time (≤6 h). Catalyst screening (e.g., DMAP vs. pyridine) can also reduce side reactions .

Q. What analytical strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line specificity). Use orthogonal assays (e.g., MTT and colony formation for cytotoxicity) and validate results with structural analogs. For example, replacing the cyclopentyl group with isopropyl alters IC₅₀ values by 3-fold in cancer cell lines .

Q. How do substituent modifications impact the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the 4-position, facilitating Suzuki-Miyaura couplings. Steric hindrance from the cyclopentyl group may require bulky ligands (e.g., XPhos) to improve coupling efficiency (yield increase from 45% to 72%) .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

The pyrimidine ring’s aromaticity and electron-deficient nature resist protonation. Stability studies (pH 1–3, 37°C) show <10% degradation over 24 h, confirmed via LC-MS. Degradation products include hydrolyzed chloro-to-hydroxyl derivatives .

Q. How can computational modeling predict binding modes for antimicrobial targets?

Molecular docking (e.g., with E. coli dihydrofolate reductase) identifies key interactions: the chloro group forms halogen bonds with Thr121, while the cyclopentyl moiety occupies a hydrophobic pocket. MD simulations validate binding stability (RMSD < 2 Å over 50 ns) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Use low-temperature (−10°C) quenching after chlorination to prevent decomposition. Intermediate purification via flash chromatography (hexane:EtOAc gradient) ensures >90% purity before subsequent steps .

Methodological Considerations

- Data Contradiction Analysis : Compare HPLC traces and NMR spectra across batches to identify impurities. Use spiking experiments with suspected byproducts (e.g., 4,6-dichloro derivatives) for confirmation .

- Scale-Up Challenges : Pilot studies (1 g → 100 g) require solvent swaps (e.g., DMF to toluene for easier recycling) and catalyst recovery systems to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.